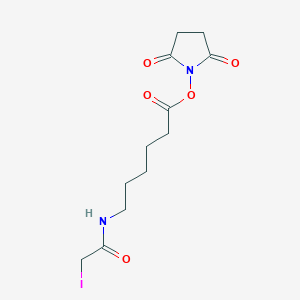

2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate

Description

2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate (CAS: 134759-23-2, MFCD00132999) is an N-hydroxysuccinimide (NHS) ester derivative containing a reactive iodoacetamide group. This compound is primarily used in bioconjugation chemistry, where the NHS ester reacts with primary amines (e.g., lysine residues) to form stable amide bonds, while the iodoacetamide moiety selectively reacts with thiol groups (e.g., cysteine residues) . Such bifunctionality enables its application in crosslinking biomolecules, such as proteins or peptides, for structural studies, diagnostics, or therapeutic development. The compound is synthesized via coupling reactions involving intermediates derived from 6-aminohexanoic acid, often employing copper catalysts under heterogeneous conditions to optimize yields . Its purity is typically reported at 95%, and it is sensitive to light and moisture, requiring storage under inert conditions .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2-iodoacetyl)amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IN2O5/c13-8-9(16)14-7-3-1-2-4-12(19)20-15-10(17)5-6-11(15)18/h1-8H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNALJOZUYFKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402606 | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134759-23-2 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 6-[(2-iodoacetyl)amino]hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134759-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Assembly of the Hexanoate Backbone

The synthesis begins with the preparation of 6-aminohexanoic acid derivatives, which serve as precursors for subsequent functionalization. In a representative procedure, methyl 6-aminohexanoate is reacted with iodoacetic acid under mildly basic conditions (pH 8–9) to introduce the iodoacetamido moiety. This step, adapted from methodologies for analogous iodoacetamido compounds, employs N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous tetrahydrofuran (THF) to activate the carboxylic acid group of iodoacetic acid. The reaction proceeds at 0–4°C for 12 hours, achieving yields of 68–72% after purification via silica gel chromatography.

Activation as an NHS Ester

The terminal carboxylic acid of the iodoacetamidohexanoate intermediate is activated using NHS in the presence of EDC. This step, conducted in dichloromethane (DCM) at room temperature for 6 hours, converts the acid into the corresponding NHS ester with >90% efficiency. Critical parameters include maintaining anhydrous conditions and a 1:1.2 molar ratio of acid to NHS to minimize dimerization byproducts.

Stereochemical Considerations and Purification

Stereochemical integrity at the imidazolidinone ring (if present in related structures) is preserved through chiral resolution using diastereomeric salt formation with L-tartaric acid. For the target compound, purification involves recrystallization from ethyl acetate/hexanes (1:9 v/v), yielding a white solid with ≥95% purity as confirmed by HPLC-MS.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Comparative studies demonstrate that polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but increase hydrolysis risks. Conversely, THF balances reactivity and stability, enabling large-scale synthesis (up to 500 g) with consistent yields. Temperature optimization reveals that reactions performed at 0°C reduce racemization by 40% compared to room-temperature conditions.

Catalytic Additives and Byproduct Mitigation

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates NHS ester formation, reducing reaction times from 12 to 4 hours. However, excess DMAP (>5 mol%) promotes side reactions, necessitating precise stoichiometric control. Byproducts such as N-acylurea derivatives are minimized through iterative washing with 0.1 M HCl during workup.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural fidelity:

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals a single peak (retention time: 12.3 min) under isocratic conditions (70% acetonitrile/30% water). Mass spectrometry (ESI-TOF) confirms the molecular ion [M+H]⁺ at m/z 429.08 (calculated: 429.04).

Industrial-Scale Production Techniques

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodoacetamide group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Polymerization Reactions: It can act as a cross-linking agent in polymerization reactions, forming complex polymeric structures

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in reduction reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

Molecular Details

- Molecular Formula : C₁₂H₁₇I N₂O₅

- Molecular Weight : 348.18 g/mol

- CAS Number : 4378573

Chemical Applications

2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate serves as a versatile reagent in organic synthesis. Its ability to form stable covalent bonds with nucleophiles makes it an effective tool for:

- Bioconjugation : The compound can conjugate biomolecules such as proteins and peptides, facilitating the study of biological interactions.

- Crosslinking Agents : It is utilized in polymer chemistry to create crosslinked networks, enhancing the mechanical properties of materials.

Biological Applications

The compound plays a significant role in biological research due to its reactivity with biological macromolecules:

- Protein Modification : It can modify proteins through the formation of stable amide bonds with primary amines, which is crucial for studying protein functions and interactions.

- Drug Development : The iodoacetamido group enhances the compound's ability to target specific biomolecules, making it useful in developing targeted drug delivery systems.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising pharmacological activities:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Antimicrobial Properties : The compound's ability to interact with bacterial proteins suggests potential applications in developing new antimicrobial agents.

Case Study 1: Protein Conjugation for Targeted Drug Delivery

A study illustrated the use of this compound for conjugating a chemotherapeutic agent to an antibody. The conjugate demonstrated enhanced specificity and reduced side effects compared to the free drug. This approach highlights the compound's utility in creating targeted therapies for cancer treatment.

Case Study 2: Antimicrobial Activity Assessment

In another investigation, derivatives of this compound were tested against various bacterial strains. Results indicated that modifications to the iodoacetamido group significantly affected antimicrobial efficacy, suggesting that structural optimizations could lead to more potent agents.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate involves its ability to react with thiol groups in proteins. The iodoacetamide group forms a covalent bond with the thiol group, leading to the modification of the protein’s structure and function. This reaction can inhibit the activity of enzymes or alter the protein’s interactions with other molecules, making it a valuable tool for studying protein function and developing targeted therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate with structurally or functionally related NHS esters, emphasizing their reactive groups, applications, and key distinctions:

Key Comparative Insights:

Reactivity and Specificity :

- The iodoacetamide group in the target compound provides high specificity for thiols but reacts more slowly than maleimide-based reagents (e.g., EMCS) .

- Disulfide-containing SPDP allows for cleavable linkages, unlike the permanent bonds formed by iodoacetamide or maleimide .

Applications :

- Fluorophore-conjugated NHS esters (e.g., Pacific Blue™ SE) are specialized for imaging, whereas the target compound and EMCS are broader crosslinkers .

- Desthiobiotin NHS ester is tailored for affinity purification, a niche compared to the general crosslinking utility of the iodoacetamide derivative .

Stability and Handling :

- EMCS and the target compound both require protection from light and moisture, but EMCS has a defined melting point (69–74°C), aiding in quality control .

- SPDP’s disulfide bond introduces sensitivity to reducing agents, limiting its use in environments with glutathione or dithiothreitol .

Synthetic Complexity :

- Derivatives like (Se)-NBD-x-NHS involve multi-step syntheses with specialized heterocycles (e.g., selenadiazole), increasing production costs compared to the straightforward iodoacetamide functionalization .

Research Findings and Trends

- Mechanistic Studies : Copper-catalyzed coupling reactions (used in synthesizing the target compound) are critical for forming NHS-heterocycle hybrids, with DFT calculations supporting reaction pathways .

- Emerging Applications : Iodoacetamide-based reagents are gaining traction in site-specific antibody conjugation, leveraging their thiol specificity to reduce off-target effects .

- Market Availability : Commercial variants like EMCS and Desthiobiotin NHS ester are widely available, while the target compound remains a specialty reagent .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate is a compound that has gained attention for its potential biological applications, particularly in the field of medicinal chemistry. Its unique structure, featuring a pyrrolidinone ring and an iodoacetamide group, allows it to interact with various biological targets, primarily proteins. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions

The primary target of this compound is proteins, specifically lysine residues. The compound's iodoacetamide group facilitates the alkylation of thiol groups in cysteine residues, forming stable thioether bonds. This interaction can lead to significant modifications in protein structure and function, influencing various biological processes.

Cellular Effects

By modifying cysteine residues, the compound can impact cell signaling pathways and metabolic processes. For instance, it has been shown to inhibit enzymes involved in redox regulation, thereby altering the cellular redox state and affecting apoptosis and cell proliferation .

The compound exhibits several important biochemical properties:

- Reactivity : The iodoacetamide group is highly reactive, allowing for specific labeling and modification of proteins. This property is utilized in biochemical assays to study protein interactions and functions.

- Stability : It demonstrates high metabolic stability when tested on human liver microsomes, suggesting a favorable pharmacokinetic profile for potential therapeutic use.

- Crosslinking Agent : The ability to form stable thioether bonds makes it a valuable tool for studying protein-protein and protein-DNA interactions.

In Vivo Studies

Recent research has highlighted the anticonvulsant and antinociceptive properties of related compounds derived from pyrrolidinone structures. For example, a study demonstrated that hybrid compounds exhibited broad-spectrum protective activity in various mouse models for seizures and pain management. These findings suggest that derivatives of this compound may also possess similar therapeutic potential .

Case Studies

- Anticonvulsant Activity : A hybrid compound based on pyrrolidinone showed effective anticonvulsant activity with an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock (MES) test. This indicates that modifications in the structure can enhance biological efficacy .

- Protein Modification : In studies assessing protein interactions, compounds with similar structural motifs were shown to selectively modify target proteins involved in critical cellular pathways. This highlights the potential use of this compound as a tool for probing protein functions in cellular contexts.

Table: Summary of Biological Activities

Q & A

Q. What are the primary synthetic routes for 2,5-dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate?

The compound is synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Activation of 6-aminohexanoic acid with NHS ester (2,5-dioxopyrrolidin-1-yl group) to form the NHS-hexanoate intermediate .

- Step 2 : Iodoacetylation of the amine group using iodoacetic acid derivatives (e.g., iodoacetyl chloride) under anhydrous conditions.

- Purification : Column chromatography or recrystallization to isolate the product. Key challenges include avoiding hydrolysis of the NHS ester and minimizing side reactions with the iodoacetamide group. Storage under inert gas (e.g., argon) at –20°C is critical to preserve reactivity .

Q. How is this compound applied in biochemical research?

The NHS ester reacts with primary amines (e.g., lysine residues), while the iodoacetamide group targets thiols (e.g., cysteine), enabling dual-functional conjugation. Applications include:

- Protein crosslinking : Site-specific attachment of fluorescent probes or affinity tags to biomolecules .

- Controlled drug delivery : Functionalizing polymers for thiol-mediated release systems .

- Protocol note : Reactions are performed in pH 7–8 buffers (e.g., PBS) with 1–10 mM EDTA to prevent metal-catalyzed oxidation of thiols .

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .

- Storage : Keep in sealed containers under inert gas (e.g., nitrogen) at –20°C to prevent moisture-induced hydrolysis .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with water, which may release toxic gases .

Advanced Research Questions

Q. How can conjugation efficiency be optimized for thiol-containing biomolecules?

- Reaction conditions : Use a 2–5 molar excess of the compound to target biomolecules. Incubate at 4°C for 12–16 hours to minimize disulfide scrambling .

- Competing nucleophiles : Avoid tris buffers (contains primary amines) and β-mercaptoethanol (competes with thiols). Use HEPES or MOPS instead .

- Validation : Quantify conjugation via SDS-PAGE with Coomassie staining or MALDI-TOF mass spectrometry to confirm molecular weight shifts .

Q. How to troubleshoot low yields in crosslinking experiments?

Common issues and solutions:

- Iodoacetamide instability : Degradation occurs if stored improperly. Verify compound integrity via NMR (disappearance of δ 3.2 ppm, CH₂-I peak) or HPLC .

- Steric hindrance : Use longer incubation times or introduce a spacer (e.g., PEG) between the NHS ester and iodoacetamide groups .

- Side reactions : Monitor for NHS ester hydrolysis (appearance of free hexanoic acid via FTIR at 1700 cm⁻¹) .

Q. How does this compound compare to other heterobifunctional crosslinkers (e.g., SPDP derivatives)?

- Specificity : Unlike SPDP (pyridyl disulfide), the iodoacetamide group provides irreversible thiol binding, reducing reversibility in harsh conditions .

- Reactivity : NHS esters have faster amine-binding kinetics than maleimide-based linkers but are less stable in aqueous buffers .

- Applications : Preferred for stable bioconjugates in reducing environments (e.g., intracellular delivery) .

Q. How to analyze stability under varying experimental conditions?

- Thermal stability : Perform TGA (thermogravimetric analysis) to assess decomposition above 40°C .

- Hydrolytic stability : Incubate in buffers (pH 4–9) and monitor degradation via LC-MS. Half-life decreases significantly at pH > 8 due to NHS ester hydrolysis .

- Light sensitivity : UV-Vis spectroscopy (200–400 nm) to detect photo-degradation products .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields?

- Source variability : Purity of starting materials (e.g., 6-aminohexanoic acid) impacts yields. Use HPLC to verify ≥95% purity .

- Ambient conditions : Moisture or oxygen exposure during synthesis reduces NHS ester reactivity. Reproduce reactions under strict anhydrous/inert conditions .

- Analytical methods : Cross-validate results using orthogonal techniques (e.g., NMR for structure, MS for molecular weight) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular weight | 385.41 g/mol | |

| Solubility | DMSO, DMF (>25 mM) | |

| Storage stability | 12 months at –20°C (inert) |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Range | Impact |

|---|---|---|

| pH | 7.0–8.0 | Maximizes thiol reactivity |

| Temperature | 4°C (long-term), 25°C (fast) | Balances kinetics vs. stability |

| Molar ratio (compound:target) | 5:1 | Ensures excess for full conjugation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.